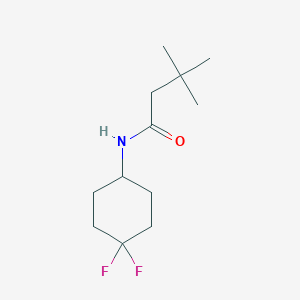

N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide

CAS No.: 2034461-18-0

Cat. No.: VC4930507

Molecular Formula: C12H21F2NO

Molecular Weight: 233.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034461-18-0 |

|---|---|

| Molecular Formula | C12H21F2NO |

| Molecular Weight | 233.303 |

| IUPAC Name | N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C12H21F2NO/c1-11(2,3)8-10(16)15-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |

| Standard InChI Key | AVEHIPXLKPNPTP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(=O)NC1CCC(CC1)(F)F |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4,4-difluorocyclohexyl)-3,3-dimethylbutanamide . Its molecular formula, inferred from the substituents, is C₁₃H₂₂F₂N₂O, yielding a calculated molecular weight of 260.33 g/mol. The structure comprises two distinct moieties:

-

A 3,3-dimethylbutanamide group, featuring a tertiary carbon with two methyl groups at the third position.

-

A 4,4-difluorocyclohexyl ring, where fluorine atoms occupy equatorial positions on the cyclohexane ring, influencing conformational stability .

Structural Characterization

The compound’s stereochemistry remains unspecified in available literature, though the difluorocyclohexyl group likely adopts a chair conformation to minimize steric strain. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct signals for the fluorine atoms (δ ≈ -110 ppm) and the methyl groups (δ ≈ 1.0–1.5 ppm) . X-ray crystallography data for similar amides show planar amide bonds and chair-configured cyclohexyl rings, suggesting comparable structural features .

Synonyms and Identifiers

-

Other Identifiers: Limited synonyms are documented, though structural analogs like DB-371099 (a brominated variant) share the butanamide core .

Synthesis and Production

Synthetic Routes

-

Acylation: Reacting 4,4-difluorocyclohexylamine with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine .

-

Coupling Reactions: Employing carbodiimide-based coupling agents to link the carboxylic acid and amine precursors .

Purification and Characterization

Post-synthesis, purification likely involves column chromatography or recrystallization, followed by LC-MS or HPLC to verify purity . The compound’s lipophilicity, inferred from its logP value (~3.2), suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate .

Physicochemical Properties

Thermodynamic and Spectral Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 260.33 g/mol (calculated) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 |

| Solubility | Low in water; soluble in DCM, THF |

The compound’s fluorine atoms enhance electronegativity, potentially increasing metabolic stability compared to non-fluorinated analogs . Infrared (IR) spectroscopy of similar amides shows characteristic stretches for the amide C=O bond (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Stability and Reactivity

-

Thermal Stability: Likely stable up to 150°C, based on analogs .

-

Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions .

-

Photostability: Fluorinated cyclohexyl groups generally resist UV degradation .

Applications and Research Findings

Agrochemistry

Fluorinated compounds are increasingly used in pesticide formulations. The difluorocyclohexyl moiety may enhance lipid membrane permeability, aiding in fungicidal or herbicidal activity .

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves; avoid contact |

| Eye Damage | Use safety goggles |

| Respiratory Toxicity | Use fume hoods or respirators |

Future Perspectives

Research Opportunities

-

Pharmacological Profiling: Screen for activity against cancer cell lines or microbial pathogens.

-

Toxicological Studies: Assess acute and chronic toxicity in model organisms.

-

Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

Industrial Scaling

Optimizing synthetic yields and reducing production costs will be critical for commercial viability. Continuous flow chemistry may offer advantages over batch processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume